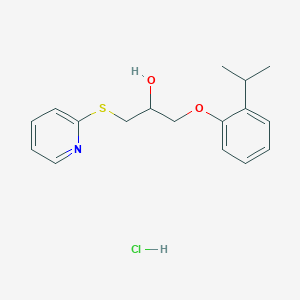

![molecular formula C16H12BrClO3 B2466199 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 932870-97-8](/img/structure/B2466199.png)

3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Processes

Enantiomeric Synthesis : A study by Zhang et al. (2014) describes a facile procedure for synthesizing enantiomerically pure compounds starting from a similar bromo-chlorophenyl compound. This process is significant for producing enantiomers with high purity and unambiguous configurations (Zhang et al., 2014).

Nematicidal Activity : Kumari et al. (2014) synthesized various compounds, including those with structures similar to the subject compound, and evaluated their nematicidal activity against root-knot nematode. The study highlights the potential use of such compounds in agricultural pest control (Kumari et al., 2014).

Antitumor Effects : Research by Lin & Sartorelli (1976) explored the antitumor effects of phenyl-substituted compounds, including those with bromo and chloro groups, against Sarcoma 180 cells. This indicates a potential avenue for cancer treatment research (Lin & Sartorelli, 1976).

Structural Analysis

- X-Ray Crystallography : Venkatesan et al. (2016) characterized a compound similar to the target compound using X-ray crystallography, spectroscopy, and DFT calculations, providing insights into its structural and electronic properties (Venkatesan et al., 2016).

Chemical Properties

Molecular Structure and Properties : Studies like those conducted by Butcher et al. (2007) and Uemura et al. (1986) delve into the molecular structures of related compounds, examining aspects such as rotational barriers and oxidative aryl migration, which are crucial for understanding the behavior and potential applications of these compounds (Butcher et al., 2007), (Uemura et al., 1986).

Bioevaluation of Derivatives : The research by Patel et al. (2013) involved the synthesis and evaluation of compounds, including pyrazoline-based thiazolidin-4-one derivatives, indicating a broad range of potential biological applications (Patel et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation

Biochemical Pathways

The compound may affect several biochemical pathways. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound’s molecular weight of 36762 might influence its bioavailability and distribution in the body.

Result of Action

Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of similar compounds. For instance, the rate of reaction of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors should be considered when studying the action of 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid.

Propriétés

IUPAC Name |

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLQVZPKJSEHLG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)

![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)